molecular formula C17H23N3O3 B7170371 N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide

N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide

Cat. No.: B7170371
M. Wt: 317.4 g/mol
InChI Key: BWDLTTYHSVXPRC-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a methoxyphenyl group, and a cyclopropylpyrrolidine moiety.

Properties

IUPAC Name

N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(21)18-14-8-7-13(10-16(14)23-2)19-17(22)20-9-3-4-15(20)12-5-6-12/h7-8,10,12,15H,3-6,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLTTYHSVXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)N2CCCC2C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of 4-nitroaniline to produce 4-nitroacetanilide, followed by reduction to obtain 4-acetamidoaniline. This intermediate can then be reacted with 3-methoxybenzoyl chloride to form N-(4-acetamido-3-methoxyphenyl)benzamide. The final step involves the cyclization of this intermediate with cyclopropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and high-performance photocatalysts, such as Pt/TiO2 nanocomposites, can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The acetamido and methoxyphenyl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
  • Acetamido[3-(4-methoxyphenyl)propyl]propanedioic acid
  • 4-acetamido-3-methoxyphenyl thiocyanate

Uniqueness

N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide stands out due to its cyclopropylpyrrolidine moiety, which imparts unique steric and electronic properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .

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